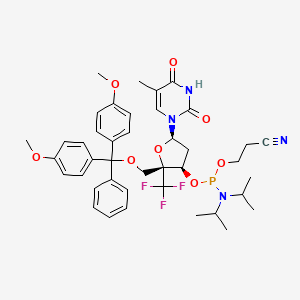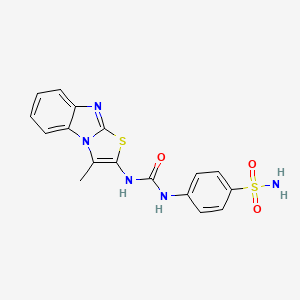
Carbonic anhydrase inhibitor 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitor 13 is a member of the carbonic anhydrase inhibitors, a class of compounds that suppress the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction crucial for various physiological processes . Carbonic anhydrase inhibitors have been widely studied for their therapeutic potential in treating conditions such as glaucoma, epilepsy, and certain types of cancer .
Métodos De Preparación
Análisis De Reacciones Químicas
Carbonic anhydrase inhibitor 13 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of carbonic anhydrase inhibitor 13 involves its binding to the active site of carbonic anhydrase enzymes. This binding typically involves coordination with the zinc ion present in the enzyme’s active site, leading to the inhibition of the enzyme’s activity . The inhibition of carbonic anhydrase enzymes can affect various physiological processes, such as reducing the production of aqueous humor in the eye (useful in treating glaucoma) and altering ion transport in the kidneys (useful in treating epilepsy and other conditions) .
Comparación Con Compuestos Similares
Carbonic anhydrase inhibitor 13 can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Dorzolamide: Another carbonic anhydrase inhibitor used primarily for the treatment of glaucoma.
Methazolamide: Similar to acetazolamide, but with a longer elimination half-life and fewer side effects on the kidneys.
This compound is unique in its specific binding affinity and selectivity towards certain isoforms of carbonic anhydrase enzymes, which can make it more effective for certain therapeutic applications .
Propiedades
Fórmula molecular |
C17H15N5O3S2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C17H15N5O3S2/c1-10-15(26-17-20-13-4-2-3-5-14(13)22(10)17)21-16(23)19-11-6-8-12(9-7-11)27(18,24)25/h2-9H,1H3,(H2,18,24,25)(H2,19,21,23) |
Clave InChI |
YURIRWNDJSOTFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC3=CC=CC=C3N12)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



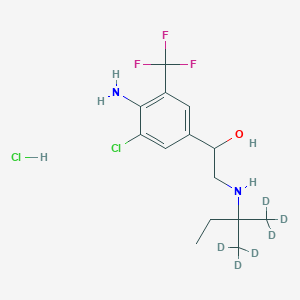
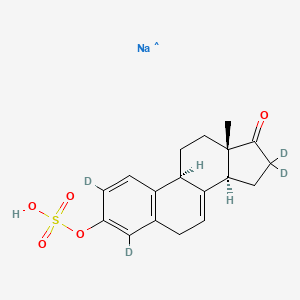
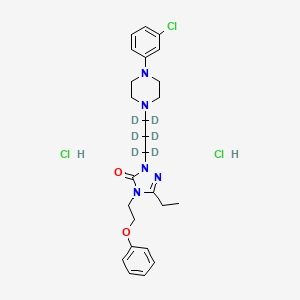

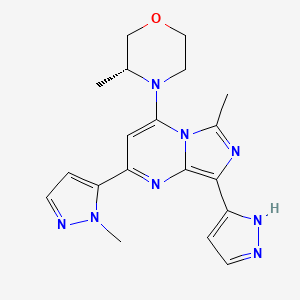



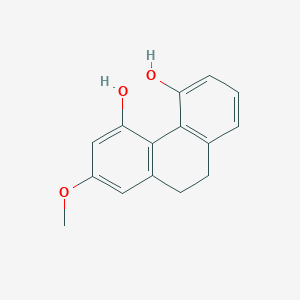

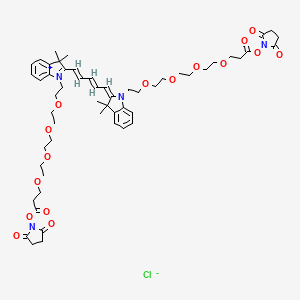
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
